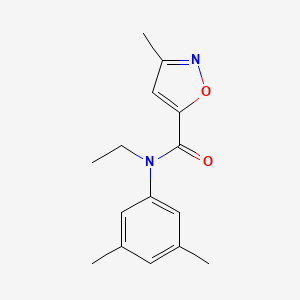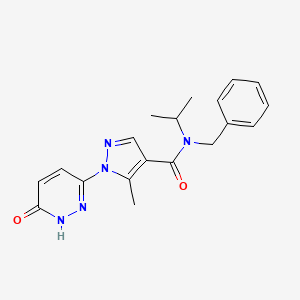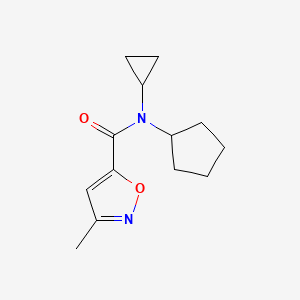
N-(3,5-dimethylphenyl)-N-ethyl-3-methyl-1,2-oxazole-5-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3,5-dimethylphenyl)-N-ethyl-3-methyl-1,2-oxazole-5-carboxamide, commonly known as DMOX, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. DMOX belongs to the oxazole class of compounds and has been found to exhibit a wide range of biological activities.
Mecanismo De Acción
The mechanism of action of DMOX is not fully understood. However, it has been proposed that DMOX exerts its biological activities by inhibiting the activity of certain enzymes, such as cyclooxygenase and lipoxygenase. DMOX has also been found to modulate the expression of certain genes, which may contribute to its therapeutic effects.
Biochemical and Physiological Effects
DMOX has been found to exhibit a wide range of biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells by inducing apoptosis, a process of programmed cell death. DMOX has also been found to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. In addition, DMOX has been found to have analgesic effects by modulating the activity of certain neurotransmitters.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
DMOX has several advantages for use in lab experiments. It is relatively easy to synthesize and has a high purity. DMOX also exhibits a wide range of biological activities, making it a versatile compound for use in different types of experiments. However, DMOX has some limitations. It is not very water-soluble, which may limit its use in certain types of experiments. In addition, DMOX has not been extensively studied in vivo, and its toxicity profile is not well understood.
Direcciones Futuras
There are several future directions for research on DMOX. One potential area of research is the development of new derivatives of DMOX with improved biological activities. Another area of research is the investigation of the mechanism of action of DMOX in more detail. This could lead to the identification of new targets for the development of therapeutic agents. Finally, more studies are needed to investigate the toxicity profile of DMOX in vivo, which could help to determine its potential use as a therapeutic agent.
Conclusion
In conclusion, DMOX is a promising compound that has gained significant attention in scientific research due to its potential therapeutic applications. It exhibits a wide range of biological activities and has been investigated for its potential use as a diagnostic tool and in the development of new antibiotics. Although more research is needed to fully understand its mechanism of action and toxicity profile, DMOX has the potential to become an important therapeutic agent in the future.
Métodos De Síntesis
The synthesis of DMOX involves the reaction of 3,5-dimethylphenyl isocyanate with ethyl 3-methyl-2-oxazolecarboxylate in the presence of a base such as potassium carbonate. The reaction proceeds through the formation of an intermediate, which is then hydrolyzed to yield DMOX. The yield of DMOX can be improved by optimizing the reaction conditions, such as temperature and reaction time.
Aplicaciones Científicas De Investigación
DMOX has been extensively studied for its potential therapeutic applications. It has been found to exhibit antitumor, anti-inflammatory, and analgesic activities. DMOX has also been investigated for its potential use as a diagnostic tool in the detection of cancer cells. In addition, DMOX has been found to have antifungal and antibacterial activities, making it a promising candidate for the development of new antibiotics.
Propiedades
IUPAC Name |
N-(3,5-dimethylphenyl)-N-ethyl-3-methyl-1,2-oxazole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O2/c1-5-17(13-7-10(2)6-11(3)8-13)15(18)14-9-12(4)16-19-14/h6-9H,5H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YJQRDJPJIWWXAH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(C1=CC(=CC(=C1)C)C)C(=O)C2=CC(=NO2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3,5-dimethylphenyl)-N-ethyl-3-methyl-1,2-oxazole-5-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[2-[5-chloro-2-(1,2,4-triazol-1-yl)anilino]-2-oxoethyl] 4-oxo-3H-phthalazine-1-carboxylate](/img/structure/B7547659.png)
![[2-oxo-2-(2-phenyl-1H-indol-3-yl)ethyl] 4-oxo-3H-phthalazine-1-carboxylate](/img/structure/B7547667.png)
![N-[3-[benzyl(methyl)amino]propyl]-3-(imidazo[1,2-a]pyridin-2-ylmethoxy)benzamide](/img/structure/B7547671.png)
![[2-(4-methylsulfonylphenyl)-2-oxoethyl] 4-oxo-3H-phthalazine-1-carboxylate](/img/structure/B7547676.png)
![[2-[(3-carbamoyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)amino]-2-oxoethyl] 4-oxo-3H-phthalazine-1-carboxylate](/img/structure/B7547690.png)
![1-(furan-2-ylmethyl)-3-[2-oxo-2-[4-(2-oxo-3H-benzimidazol-1-yl)piperidin-1-yl]ethyl]urea](/img/structure/B7547691.png)
![N-cyclopentyl-N-cyclopropyl-2-[3-(trifluoromethyl)pyrazol-1-yl]acetamide](/img/structure/B7547699.png)
![1-Cyclopropyl-3-[(2-morpholin-4-ylpyridin-3-yl)methyl]urea](/img/structure/B7547706.png)
![N-[1-(pyridin-4-ylmethyl)piperidin-4-yl]-4-pyrimidin-2-ylpiperazine-1-carboxamide](/img/structure/B7547721.png)
![1-cyclohexyl-3-[2-oxo-2-[4-(2-oxo-3H-benzimidazol-1-yl)piperidin-1-yl]ethyl]urea](/img/structure/B7547727.png)
![2-(3,4-dichlorophenyl)-N-[[4-(pyridin-2-ylmethoxy)phenyl]methyl]acetamide](/img/structure/B7547733.png)


